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molecular formula C8H9F3O5S B3277365 methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate CAS No. 65832-21-5

methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate

Cat. No. B3277365
M. Wt: 274.22 g/mol
InChI Key: YXSARWFSYZHULU-UHFFFAOYSA-N
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Patent
US07125870B2

Procedure details

Trifluoromethanesulfonic anhydride (1.5 mL, 8.9 mmol) was slowly added to a solution of methyl 2-oxocyclopentanecarboxylate (1.0 mL, 8.1 mmol) and N,N-diisopropylethylamine (2.2 mL, 13.0 mmol) in methylene chloride (30 mL) under a nitrogen atmosphere at room temperature. The reaction was stirred for 72 h, and then partitioned between methylene chloride and water. The organic layer was washed with 1 N HCl, aqueous NaHCO3, and brine; dried over magnesium sulfate; and concentrated to give an oil. The product was purified by FCC on silica gel eluting ethyl ether:hexane (5:95) to give 2-trifluoromethanesulfonyloxy-cyclopent-1-enecarboxylic acid methyl ester (1.62 g, 73%) as a yellow oil.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].O=[C:17]1[CH2:21][CH2:20][CH2:19][CH:18]1[C:22]([O:24][CH3:25])=[O:23].C(N(CC)C(C)C)(C)C>C(Cl)Cl>[CH3:25][O:24][C:22]([C:18]1[CH2:19][CH2:20][CH2:21][C:17]=1[O:6][S:3]([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4])=[O:23]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl, aqueous NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The product was purified by FCC on silica gel
WASH
Type
WASH
Details
eluting ethyl ether:hexane (5:95)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC(=O)C1=C(CCC1)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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